5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF3N5O3/c21-16-5-4-15(32-16)18(30)25-6-7-29-17-14(9-27-29)19(31)28(11-26-17)10-12-2-1-3-13(8-12)20(22,23)24/h1-5,8-9,11H,6-7,10H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNOBRIIPTQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide , identified by its CAS number 922847-29-8 , is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 510.3 g/mol . The structure includes a furan ring, a pyrazolopyrimidine moiety, and a trifluoromethylbenzyl substituent, contributing to its unique biological properties.
Research indicates that compounds similar to this compound may act through several biological pathways:
- Antiparasitic Activity : Analogous compounds have shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, related pyrazolopyrimidinone analogs demonstrated an IC50 as low as 70 nM , indicating potent antiparasitic effects without toxicity to human cells (MRC-5 fibroblasts) .
- Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
- Selective Targeting : The design of these compounds often focuses on selective inhibition of specific enzymes or receptors involved in disease processes. For example, targeting phosphodiesterases (PDEs) has been a strategy in developing antimalarial and antiparasitic agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Enhanced potency against T. brucei |
| Alteration of substituents on the furan ring | Variations in anti-inflammatory activity |
| Changes in linker length between moieties | Impact on solubility and bioavailability |
These findings suggest that careful tuning of molecular substituents can optimize therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitrypanosomal Activity : A study demonstrated that specific analogs exhibited significant antitrypanosomal activity with low toxicity profiles. The most active compounds were further evaluated in vivo, showing promising results in animal models .
- Anti-inflammatory Potential : In vitro assays indicated that certain derivatives effectively suppressed COX enzymes, suggesting potential for treating inflammatory diseases .
- Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds indicated favorable absorption and metabolic stability, which are crucial for their development as therapeutic agents .
Scientific Research Applications
Research has indicated that this compound possesses various biological activities, particularly in the fields of oncology and infectious diseases. Its structure suggests potential interactions with key biological targets.
Anticancer Activity
The compound has been studied for its anticancer properties. It acts as a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are often overexpressed in tumors.
Case Study Example :
A study demonstrated that related compounds effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression, with IC50 values ranging from 0.3 to 24 µM .
Antimicrobial Properties
Similar compounds have exhibited significant antimicrobial activities. They have been shown to inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.
Mechanism of Action :
The antimicrobial effects are likely due to the modulation of specific enzymes or pathways critical for microbial survival .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the actions of 5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide include:
- Enzyme Inhibition : Compounds of similar structure often inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored for various applications in drug development:
Cancer Therapeutics
The dual inhibition of EGFR and VEGFR2 positions this compound as a promising candidate for developing novel cancer therapies.
Antimicrobial Agents
Given its antimicrobial properties, research is ongoing to evaluate its effectiveness against resistant strains of bacteria and fungi.
Current research focuses on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties, and evaluating the safety profile of this compound. Studies are also investigating its potential as a biomarker for certain diseases due to its unique structural features .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogs.
Key Findings:
Substituent Impact on Binding Affinity :
- The trifluoromethyl group in the target compound likely increases binding affinity compared to the methyl analog (CAS 922845-48-5) due to stronger hydrophobic interactions and electron-withdrawing effects .
- Bromine at the furan ring (common in the target compound and CAS 333765-02-9) may stabilize halogen bonds with target residues, as seen in kinase inhibitors .
The absence of polar groups (e.g., imidazole in CAS 333765-02-9) in the target compound may limit aqueous solubility, necessitating formulation optimization .
Synthetic Routes :
- Similar to and , the target compound can be synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation) between a brominated furan-carboxylic acid and a pyrazolo-pyrimidine intermediate .
Methodological Considerations for Comparison
- Chemical Similarity Metrics : Tanimoto coefficients and Murcko scaffolds () confirm that analogs with shared pyrazolo-pyrimidine cores cluster closely in chemical space, enabling systematic comparisons of substituent effects .
- NMR Profiling : As in , shifts in regions A (protons 39–44) and B (29–36) of the pyrazolo-pyrimidine core could indicate conformational changes induced by substituents like trifluoromethyl vs. methyl .
Q & A
Basic Research Question
- Thin-Layer Chromatography (TLC) : Rapid screening of reaction progress using UV-active spots or iodine staining .
- HPLC with UV Detection : Quantify intermediates via retention time alignment and peak integration, especially for polar intermediates .
- In Situ FT-IR : Track carbonyl group formation (e.g., amide C=O stretch at ~1650 cm⁻¹) in real time .
What computational strategies are recommended to model binding interactions with biological targets?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinases or receptors, focusing on the trifluoromethylbenzyl moiety’s hydrophobic interactions .
- QM/MM Calculations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine binding energy estimates .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
What challenges arise in crystallographic structure determination, and how can they be addressed?
Advanced Research Question
- Twinned Data : Use SHELXD for initial phasing and SHELXE for density modification to resolve overlapping reflections .
- Disorder in the Trifluoromethyl Group : Apply anisotropic displacement parameters and restrain geometry using CIF dictionaries .
- High-Resolution Data : Leverage SHELXL’s robust refinement for datasets with resolutions <1.0 Å, focusing on hydrogen atom positioning .
How should contradictory spectral data between NMR and X-ray results be resolved?
Advanced Research Question
- Cross-Validation : Compare NMR-derived torsional angles with X-ray bond distances to identify conformational flexibility .
- DFT Calculations : Optimize the structure using Gaussian09 and compare computed NMR chemical shifts with experimental data .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that may explain discrepancies .
What methodologies are effective for designing biological interaction studies with this compound?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets, optimizing buffer pH to match physiological conditions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) using a 1:1 stoichiometry model .
- Cellular Assays : Use fluorescence-based reporters (e.g., GFP-tagged proteins) to monitor target modulation in live cells .
How can reaction mechanisms for key synthetic steps (e.g., pyrazolo-pyrimidine cyclization) be elucidated?
Advanced Research Question
- Isotopic Labeling : Introduce ¹⁵N or ²H at reactive sites to trace bond formation via MS/MS fragmentation .
- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize short-lived species .
- Computational Studies : Perform DFT-based transition state analysis to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
